2-(4-methoxy-benzylsulfanyl)-3H-pyrimidin-4-one
Description
2-(4-Methoxy-benzylsulfanyl)-3H-pyrimidin-4-one is a pyrimidinone derivative featuring a 4-methoxybenzylthio substituent at the 2-position. The 4-methoxybenzylsulfanyl group in this compound enhances lipophilicity and may influence receptor binding affinity, as seen in structurally related analogs .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-16-10-4-2-9(3-5-10)8-17-12-13-7-6-11(15)14-12/h2-7H,8H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTYMZAFGTVWMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NC=CC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxy-benzylsulfanyl)-3H-pyrimidin-4-one typically involves the reaction of 4-methoxybenzyl mercaptan with a suitable pyrimidinone precursor under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-benzylsulfanyl)-3H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidinone core or the benzylsulfanyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidinone derivatives.
Substitution: Various substituted pyrimidinone derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Methoxy-benzylsulfanyl)-3H-pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 2-(4-methoxy-benzylsulfanyl)-3H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzylsulfanyl group may play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Substituent Effects : The 4-methoxybenzylthio group in the target compound increases lipophilicity compared to unsubstituted benzylthio analogs (e.g., ). The trifluoromethyl group in enhances metabolic stability, a feature absent in the target compound.
- Biological Activity: ABT-925 () demonstrates high selectivity for dopamine D3 receptors (pK = 9), while thieno-fused analogs () show broader pharmacological profiles, including anticancer activity.
Key Observations :
- Synthesis: Demethylation using BBr₃ () is a common step for introducing hydroxyl groups in pyrimidinones. The target compound’s synthesis likely follows similar protocols.
- Analytical Methods: ABT-925’s validated LC-MS/MS method () highlights the importance of robust analytical techniques for clinical-stage pyrimidinones.
Receptor Binding and Functional Studies
- Dopamine Receptor Selectivity: A-437203 (structurally related to ABT-925) shows D3 receptor antagonism (pK = 9) without catalepsy at high doses (464 mg/kg po) . This suggests that sulfanyl-pyrimidinones with piperazine linkers () are promising for CNS disorders.
- Comparative Potency : The 4-methoxy group in the target compound may modulate receptor affinity differently than the 4-chloro substituent in 2-[(4-chlorophenyl)methylsulfanyl] analogs (), which exhibit distinct binding profiles due to halogen interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
